molecular formula C11H20Cl2N4 B1402664 N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride CAS No. 1361112-22-2

N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride

Cat. No.: B1402664
CAS No.: 1361112-22-2
M. Wt: 279.21 g/mol
InChI Key: JDJLBSZSFUQFPH-UHFFFAOYSA-N
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Description

N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C11H20Cl2N4 and its molecular weight is 279.21 g/mol. The purity is usually 95%.
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Biological Activity

N,N,6-Trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride, with CAS number 1361112-22-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological profiles, and relevant case studies.

The compound features a molecular formula of C₁₁H₂₀Cl₂N₄ and a molecular weight of 279.21 g/mol. Its structure includes a pyrimidine ring substituted with a pyrrolidine moiety and three methyl groups, which may influence its biological properties.

Research indicates that compounds similar to this compound often exhibit activity through various mechanisms:

  • Enzyme Inhibition : Many pyrimidine derivatives are known to inhibit specific enzymes involved in cell proliferation and survival.
  • Receptor Modulation : The compound may interact with receptors that regulate cellular signaling pathways.
  • Antiproliferative Effects : Preliminary studies suggest that this compound could exhibit antiproliferative effects against certain cancer cell lines.

Antiproliferative Activity

A study on related compounds showed that modifications to the pyrimidine structure could enhance antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures demonstrated IC₅₀ values ranging from nanomolar to micromolar concentrations against HeLa and MCF-7 cells, indicating significant cytotoxicity (Table 1).

CompoundCell LineIC₅₀ (µM)Mechanism
Compound AHeLa0.65Apoptosis induction
Compound BMCF-72.41Cell cycle arrest
N,N,6-trimethyl derivativeTBDTBDTBD

Case Studies

  • Case Study 1 : A derivative of N,N,6-trimethyl was evaluated for its effects on human acute monocytic leukemia (U937) cells. The compound demonstrated significant cytotoxicity with an IC₅₀ value of 1.5 µM, suggesting potential for therapeutic use in leukemia treatment .
  • Case Study 2 : In a comparative study, the dihydrochloride salt form was shown to have improved solubility and bioavailability compared to its base form, enhancing its potential as an oral therapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of N,N,6-trimethyl derivatives has not been extensively characterized; however, related compounds often exhibit favorable absorption and distribution characteristics. The presence of the pyrrolidine moiety is believed to enhance membrane permeability.

Safety and Toxicity

Safety assessments indicate that while some derivatives exhibit low cytotoxicity towards non-cancerous cells, further studies are necessary to fully elucidate the safety profile of this compound.

Properties

IUPAC Name

N,N,6-trimethyl-2-pyrrolidin-2-ylpyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.2ClH/c1-8-7-10(15(2)3)14-11(13-8)9-5-4-6-12-9;;/h7,9,12H,4-6H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJLBSZSFUQFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCCN2)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 2
N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 3
N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 4
N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 5
N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 6
N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride

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